Phenylhydrazine

Bond Dissociation Energy Hydrazine Radical Chemistry

Phenylhydrazine (C₆H₈N₂, CAS 100-63-0) is distinguished by a 10% weaker N–H bond (72.6 vs. 81 kcal/mol for hydrazine), enabling superior hydrogen-atom donation in radical dehalogenations and mechanistic studies. It is the essential reagent for zinc-mediated hydroamination–Fischer cyclization to unprotected NH indoles and serves as the irreplaceable baseline control in oxidative hemolysis models where ring-substituted analogs exhibit drastically altered reaction rates. Its weak-binding profile to MAO A/B makes it the validated negative control for novel inhibitor characterization. Procuring this unsubstituted arylhydrazine ensures reproducible yields and valid comparisons to established literature.

Molecular Formula C6H8N2
C6H8N2
C6H5NHNH2
Molecular Weight 108.14 g/mol
CAS No. 100-63-0
Cat. No. B124118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylhydrazine
CAS100-63-0
Synonymsphenylhydrazide
phenylhydrazine
phenylhydrazine hydrochloride
phenylhydrazine monohydrochloride
phenylhydrazine monosulfate
Molecular FormulaC6H8N2
C6H8N2
C6H5NHNH2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NN
InChIInChI=1S/C6H8N2/c7-8-6-4-2-1-3-5-6/h1-5,8H,7H2
InChIKeyHKOOXMFOFWEVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlight (NIOSH, 2024)
Sparingly sol petroleum ether, sol in dil acids. Miscible in alcohol, ether, chloroform, and benzene
Soluble in oxygenated, chlorinated, and aromatic solvents.
Very soluble in acetone.
In water, 1.27X10+5 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 14.5
Slight

Structure & Identifiers


Interactive Chemical Structure Model





Phenylhydrazine (CAS 100-63-0) Reagent Specifications and Chemical Class Overview for Procurement Decisions


Phenylhydrazine (C₆H₈N₂, CAS 100-63-0) is an archetypal arylhydrazine, distinguished by a phenyl group directly bonded to one nitrogen of the hydrazine moiety. This primary amine derivative is a yellowish liquid that darkens upon exposure to air and light [1]. It is a versatile reagent, foundational in the development of the Fischer indole synthesis, and its unique combination of nucleophilicity and reducing power defines its role in organic synthesis and biochemical research . Its procurement is often driven by its specific reactivity profile, which differs significantly from that of simpler hydrazines, substituted phenylhydrazines, and other arylhydrazine derivatives.

Phenylhydrazine (CAS 100-63-0) Procurement Risks: Why In-Class Substitution Can Lead to Experimental Failure


Phenylhydrazine is not a generic hydrazine source. Its reactivity is finely tuned by the phenyl ring, which alters its electronic properties, redox behavior, and interaction with biological targets in ways that are not shared by even closely related analogs. For instance, its bond dissociation energy (BDE) is significantly lower than that of hydrazine itself, fundamentally changing its radical chemistry [1]. Furthermore, its hemolytic activity is exquisitely sensitive to ring substitution, with different substituent patterns causing large variations in reaction rates with hemoglobin [2]. In complex reactions like the Fischer indole synthesis, yields and side-reaction profiles are highly dependent on the electronic character of the phenylhydrazine used, meaning a seemingly minor change in the reagent can derail a synthetic route . The following evidence demonstrates these quantifiable differences, which are critical for reproducible research and cost-effective procurement.

Phenylhydrazine (CAS 100-63-0) Comparative Performance Data: Quantified Differentiation from Analogs


Phenylhydrazine Exhibits a 10% Weaker N-H Bond than Hydrazine, Quantifying its Enhanced Radical Reactivity

Phenylhydrazine possesses a significantly lower N-H bond dissociation energy (BDE) compared to the parent compound hydrazine. This makes it a more potent hydrogen atom donor in radical chain reactions and redox processes. The phenyl group's resonance stabilization of the resulting radical is the key driver of this difference [1].

Bond Dissociation Energy Hydrazine Radical Chemistry

Phenylhydrazine's Electronic Transition is Red-Shifted by 318 cm⁻¹ Compared to its 1-Methyl Analog

Spectroscopic analysis reveals a key electronic difference between phenylhydrazine and its 1-methyl derivative. The S₁ ← S₀ transition energy (E1) for phenylhydrazine is 33,292 cm⁻¹, a value that is red-shifted by 318 cm⁻¹ relative to 1-methylphenylhydrazine (33,610 cm⁻¹) . This shift is attributed to differences in p-π conjugation, highlighting that N-substitution significantly alters the compound's electronic structure.

Spectroscopy Excited State Conjugation

Phenylhydrazine Binds Weakly to MAO A and B, Unlike the Potent Inhibitor Benzylhydrazine

In a comparative study of human monoamine oxidase (MAO) inhibition, phenylhydrazine was found to be a weak binder of both MAO A and MAO B. This contrasts sharply with benzylhydrazine, which is bound more tightly to MAO B than to MAO A, and with phenylethylhydrazine, which stoichiometrically reduces the enzyme's FAD cofactor [1]. This demonstrates that the arylalkyl side chain is a critical determinant of MAO interaction strength and mechanism.

Monoamine Oxidase Enzyme Inhibition Pharmacology

Hemoglobin Oxidation Rate is Highly Dependent on Phenyl Ring Substitution Pattern

The initial reaction rate of phenylhydrazine with oxyhemoglobin is highly sensitive to ring substitution. Halogen atoms and alkyl groups were shown to decrease the rate when in the ortho position but increase it when in the meta or para position. A carboxylate group at the ortho or para position completely blocks the reaction [1]. This means that the hemolytic activity of phenylhydrazine is not a general property of the class but is uniquely tied to its unsubstituted phenyl ring.

Hemoglobin Oxidation Kinetics Toxicology

Phenylhydrazine Engages in a Two-Electron Redox Reaction, While Nitrated Analogs Are One-Electron Donors

Phenylhydrazine's redox mechanism with manganese(III) acetate in glacial acetic acid involves a two-electron transfer. In contrast, under identical conditions, 4-nitrophenylhydrazine and 2,4-dinitrophenylhydrazine undergo a one-electron redox reaction [1]. This mechanistic divergence is a direct consequence of the strong electron-withdrawing effect of the nitro groups on the phenyl ring, which alters the stability of the reaction intermediate.

Redox Chemistry Electrochemistry Analytical Chemistry

Phenylhydrazine Free Base is Less Stable than its Hydrochloride Salt, a Key Procurement Factor

The free base form of phenylhydrazine is a liquid that is hygroscopic and prone to discoloration upon exposure to air and light, indicating degradation. Its hydrochloride salt, however, offers higher stability, is easier to store and transport, and is a crystalline solid . This difference in physical form and stability directly impacts handling, shelf-life, and the reproducibility of experiments.

Stability Storage Salt Form

Optimal Use Cases for Phenylhydrazine (CAS 100-63-0) Based on Quantified Performance Data


Radical-Mediated Organic Synthesis and Polymerization

Phenylhydrazine's 10% weaker N-H bond (72.6 kcal/mol vs 81 kcal/mol for hydrazine) [1] makes it a superior hydrogen atom donor for initiating radical chain reactions. This property is critical for applications such as dehalogenation reactions [2] and as a radical scavenger in mechanistic studies, where its distinct reactivity profile is required over less active hydrazines.

Fischer Indole Synthesis with Unprotected NH Indoles

The unsubstituted phenylhydrazine is uniquely suited for zinc-mediated hydroamination-Fischer cyclization reactions that yield unprotected NH indoles, a capability not shared by titanium-mediated methods [1]. Its use is essential for accessing this specific class of products, and its reactivity must be carefully calibrated against substituted analogs, as electron-poor phenylhydrazines give higher yields in some cases [1].

Baseline Control in Hemoglobin Oxidation and Hemolysis Assays

The rate of phenylhydrazine-induced hemoglobin oxidation is a baseline reference point that is profoundly altered by even minor ring substitutions [1]. Therefore, unsubstituted phenylhydrazine is the essential control compound for studies investigating the mechanism of oxidative hemolysis, the effects of antioxidants, or models of hemolytic anemia (e.g., G6PD deficiency). Using a substituted analog would invalidate comparisons to established literature.

Weak-Binding Control in Monoamine Oxidase (MAO) Studies

In pharmacological research focused on MAO inhibition, phenylhydrazine is not the active principle but serves a critical role as a weak-binding comparator. Its binding to both MAO A and B is weak, in stark contrast to the potent, mechanism-based inhibitors like benzylhydrazine and phenylethylhydrazine [1]. This makes phenylhydrazine an ideal negative control for experiments designed to characterize the inhibitory potency and mechanism of novel MAO-targeting compounds.

Technical Documentation Hub

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